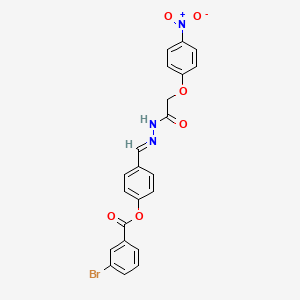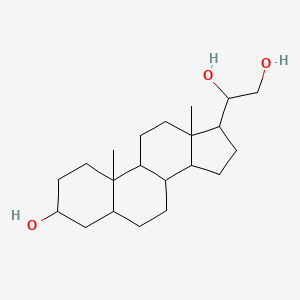
2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide is a complex organic compound with the molecular formula C15H20Cl3N3O2S and a molecular weight of 412.769 g/mol This compound is known for its unique chemical structure, which includes multiple functional groups such as methoxy, chloro, and carbothioyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Methoxyaniline Intermediate: This involves the reaction of aniline with methoxy groups under controlled conditions.
Introduction of the Carbothioyl Group: The methoxyaniline intermediate is then reacted with thiourea to introduce the carbothioyl group.
Chlorination: The final step involves the chlorination of the intermediate compound to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Amines or ethers.
Applications De Recherche Scientifique
2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-CHLOROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE: Similar structure but with a chloroaniline group instead of methoxyaniline.
2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((2-HYDROXYANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE: Contains a hydroxyaniline group instead of methoxyaniline.
Uniqueness
The uniqueness of 2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H20Cl3N3O2S |
|---|---|
Poids moléculaire |
412.8 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C15H20Cl3N3O2S/c1-14(2,3)12(22)20-11(15(16,17)18)21-13(24)19-9-7-5-6-8-10(9)23-4/h5-8,11H,1-4H3,(H,20,22)(H2,19,21,24) |
Clé InChI |
UGHJRBACEPFLIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991705.png)

![9-Bromo-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991710.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate](/img/structure/B11991718.png)







![2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11991772.png)
